3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H22N8O2S and its molecular weight is 402.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity of Heterocyclic Compounds:
- Synthesis of new pyrazolo[5,1-c]triazines, triazolo[4,3-a]pyrimidines, and other derivatives containing benzofuran moiety, useful in medicinal chemistry for their potential biological activities (Abdelhamid, Fahmi, & Alsheflo, 2012).
- Discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs, showing strong Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).
- Synthesis of novel heterocyclic nitrofurfural hydrazones with significant in vivo antitrypanosomal activity, highlighting potential therapeutic uses (Novinsion et al., 1976).
Development of Insecticidal and Antimicrobial Agents:
- Development of new sulfonamide thiazole derivatives as potent insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing potential agricultural applications (Soliman et al., 2020).
- Synthesis of new heterocyclic compounds with a sulfonamido moiety, exhibiting high antibacterial activities, useful in the development of new antibiotics (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Antifungal Research:
- Synthesis of bioactive sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-B]pyridazine moiety, tested for antimicrobial activity against various bacterial strains (Bhatt, Kant, & Singh, 2016).
- Study of novel pyrazole analogues including pyrazolo[4,3-c]-pyridazines for their in vitro antimicrobial and dihydrofolate reductase (DHFR) inhibition activity (Othman et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
Similar compounds have been shown to interact with their targets, such as ache, leading to reduced activity of the enzyme . This reduction in activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Similar compounds have been known to affect the routine metabolic pathways of cells, leading to an increase in the production of free radicals and reactive oxygen species (ros) . This increase in ROS can lead to oxidative stress, affecting different cellular components negatively .
Pharmacokinetics
A similar compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have been known to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their interaction with their targets .
Properties
IUPAC Name |
3-cyclopropyl-6-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O2S/c1-11-16(12(2)19-18-11)28(26,27)24-9-7-23(8-10-24)15-6-5-14-20-21-17(13-3-4-13)25(14)22-15/h5-6,13H,3-4,7-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKAKEBXHHIZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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